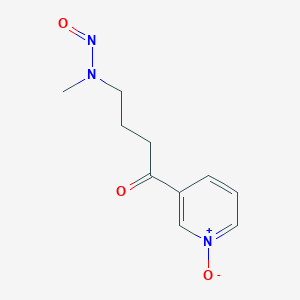

4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone

Description

Enzymatic N-Oxidation as Primary Detoxification Route in Mammalian Systems

The N-oxidation of NNK to form NNK-N-oxide represents a critical detoxification pathway that competes with the carcinogenic activation routes. This oxidation primarily occurs at the pyridine nitrogen, creating a more polar, less reactive compound that can be more readily excreted. Pyridine N-oxidation effectively reduces the carcinogenic potential of NNK by preventing its bioactivation to DNA-reactive intermediates.

Multiple enzyme systems contribute to the N-oxidation of NNK, with flavin-containing monooxygenases (FMOs) playing a particularly important role. FMOs are a family of NADPH-dependent microsomal enzymes that catalyze the oxygenation of nucleophilic nitrogen, sulfur, phosphorus, and selenium atoms in various substrates. Studies have demonstrated that thermal inactivation at 45°C for 2 minutes reduced FMO S-oxygenating activity but did not affect N-oxidation of NNK, suggesting distinctive enzymatic involvement in this metabolic process.

The human FMO family consists of five functional enzymes (FMO1-5), with FMO1 and FMO3 showing particular importance in nicotine metabolism pathways. Recent research has revealed that several common missense FMO variants are associated with altered enzyme activity against nicotine and may significantly impact nicotine metabolism, particularly in subjects with low CYP2A6 activity. For instance, significant decreases in N-oxidation activity were observed for FMO1 I303V, FMO3 N61S, FMO3 D132H, FMO3 V257M, and FMO3 E308G variants compared to their respective wild-type isoforms.

While FMOs appear to be the primary enzymes responsible for NNK N-oxidation, other enzyme systems may also contribute to this detoxification pathway. The relative contribution of each system varies between tissues, species, and individuals, creating a complex metabolic landscape that influences susceptibility to tobacco-related carcinogenesis.

Cytochrome P450-Mediated Biotransformation Networks

Cytochrome P450 enzymes (CYPs) play a central role in NNK metabolism, primarily through α-hydroxylation pathways that activate the compound, but also potentially through N-oxidation reactions that may contribute to detoxification. The P450 metabolic system represents a complex network of competing reactions that ultimately determine the fate of NNK in mammalian systems.

At least eight human CYP enzymes catalyze NNK metabolism, with CYP2A6, CYP2A13, CYP2B6, and CYP2E1 expressed in the respiratory tract and playing significant roles in pulmonary NNK metabolism. Among these, CYP2A13 appears particularly important due to its kinetic parameters, making it potentially the most efficient catalyst for NNK metabolic activation. This enzyme demonstrates substantially higher efficiency in the 2'-R-hydroxylation of the related tobacco-specific nitrosamine NNN compared to the hepatic enzyme CYP2A6, despite 93.5% sequence identity between these enzymes.

The microsomal monooxygenase system, comprising cytochrome P450s, NPR (NADPH:cytochrome P450 reductase), and phospholipids, generates reactive oxygen species (ROS) during redox cycling, contributing to the genotoxic effects of tobacco carcinogens. CYP2E1 is particularly notable for its ability to produce ROS even without substrate oxidation, potentially leading to ROS accumulation, lipid peroxidation, and cell death.

The contributions of CYP enzymes to NNK oxidation have been demonstrated through various inhibition studies. Carbon monoxide inhibition, nonselective P450 inhibitors like SKF-525A and 1-aminobenzotriazole (ABT), and specific chemical and antibody inhibitors have all shown the importance of P450 enzymes in NNK metabolism. At 5.0 mM concentration, ABT inhibited total NNK bioactivation by 54-100% in human lung microsomes, demonstrating the significance of ABT-sensitive enzymes in pulmonary NNK bioactivation.

Table 1: Major Enzymes Involved in NNK Metabolism

Comparative Metabolic Profiling Across Species: Rodent vs. Primate Models

Significant species differences exist in NNK metabolism, complicating extrapolation from animal models to humans. Understanding these differences is critical for properly interpreting toxicological studies and assessing human risk from tobacco products. Comparative metabolic profiling reveals distinctive patterns in rodent and primate models that must be considered when evaluating the carcinogenic potential of NNK in humans.

In rat models, the lung and nasal cavity are primary target organs for NNK-induced carcinogenesis. Detailed kinetic studies in rat lung microsomes have revealed that enzymes catalyze α-hydroxylation, pyridine N-oxidation, and carbonyl reduction of NNK with apparent Km values of 28.8 μM for keto aldehyde formation, 10.4 μM for NNK-N-oxide formation, 7.0 μM for keto alcohol formation, and 178.1 μM for NNAL formation. In contrast, rat nasal microsomes demonstrate substantially higher α-hydroxylation rates—approximately 200 times greater than in lung microsomes—with apparent Km values of 9.6 μM and 10.1 μM for keto aldehyde and keto alcohol formation, respectively.

Patas monkey studies reveal a metabolic profile more closely resembling humans than rodent models. In patas monkey lung microsomes, metabolism results in the formation of keto aldehyde, NNK-N-oxide, keto alcohol, and NNAL, with apparent Km values of 10.3 μM, 5.4 μM, 4.9 μM, and 902 μM, respectively. Liver microsomes from the same species demonstrate formation of keto aldehyde, keto alcohol, and NNAL with Km values of 8.1 μM, 8.2 μM, and 474 μM, respectively.

Human lung and liver microsomes show substantially different kinetic parameters compared to other species, with Km values for NNK oxidation ranging from 400-653 μM, although potential loss of low Km enzyme forms during tissue procurement cannot be ruled out. This significant difference suggests humans may possess lower-affinity enzymes for NNK metabolism compared to patas monkeys and rodents.

Inhibitor studies further reveal species differences in metabolizing enzymes. Carbon monoxide significantly inhibits NNK metabolism in patas monkey lung and liver microsomes by 38-66% and 82-91%, respectively, confirming substantial P450 involvement. Alpha-naphthoflavone and coumarin markedly decrease NNK oxidation in monkey tissues, suggesting involvement of P450 1A and 2A family enzymes.

Table 2: Comparative Kinetic Parameters for NNK Metabolism Across Species

*Reported range for NNK oxidation in human microsomes

Kinetic Modeling of N-Oxide Formation in Pulmonary Tissues

Kinetic modeling of NNK-N-oxide formation in pulmonary tissues provides crucial insights into the detoxification capacity of the lung and the factors that influence individual susceptibility to NNK-induced carcinogenesis. The kinetic parameters of this metabolic pathway determine the balance between detoxification and bioactivation, ultimately influencing the carcinogenic potential of tobacco products.

In human peripheral lung microsomes, NNAL is the major metabolite formed in the presence of an NADPH-generating system, with production ranging from 0.5186 to 1.268%/mg of protein/min. Total NNK bioactivation (represented by the sum of the four α-carbon hydroxylation endpoint metabolites) ranges from 0.002100 to 0.005685% α-hydroxylation/mg of protein/min. Notably, the formation of 1-(3-pyridyl)-1-butanone-4-carboxylic acid (keto acid) is consistently higher than that of all other α-carbon hydroxylation endpoint metabolites in the presence of an NADPH-generating system.

The rate of NNK-N-oxide formation varies significantly between tissue types and cellular fractions. Studies comparing cytosolic versus microsomal metabolism have demonstrated that both fractions contribute to NNK detoxification, but with differing efficiencies. In human liver and lung, cytosolic fractions participate substantially in NNK metabolism, with carbonyl reductase (EC 1.1.1.184) being particularly active in the cytosol of both organs. The relative contribution of cytosolic versus microsomal NNK carbonyl reduction is nearly identical in liver, whereas it is more than 3-fold higher in lung microsomes compared to lung cytosol.

The kinetics of NNK-N-oxide formation are influenced by multiple factors, including enzyme expression levels, genetic polymorphisms, and the presence of inhibitors or inducers. Individual variability in these factors contributes to differences in susceptibility to NNK-induced carcinogenesis. Mathematical modeling based on kinetic parameters can help predict the formation of NNK-N-oxide under various exposure scenarios and identify individuals who may be at higher risk due to altered detoxification capacity.

Table 3: Inhibition of NNK Metabolism in Patas Monkey Tissues

Properties

IUPAC Name |

N-methyl-N-[4-(1-oxidopyridin-1-ium-3-yl)-4-oxobutyl]nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRWRVSPMYAJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)C1=C[N+](=CC=C1)[O-])N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226924 | |

| Record name | 1-Butanone, 4-(methylnitrosoamino)-1-(1-oxido-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76014-82-9 | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76014-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanone, 4-(methylnitrosoamino)-1-(1-oxido-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL-N-OXIDE)-1-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9H5BL53ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(Methylnitrosamino)-1-(1-oxido-3-pyridinyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Nitrosation of Nicotine Derivatives

The foundational approach to synthesizing NNK-N-oxide involves the nitrosation of nicotine or its derivatives under controlled acidic conditions. This method leverages the reactivity of secondary amines with nitrosating agents to form nitrosamines. In a typical procedure, nicotine is dissolved in a hydrochloric acid solution (1–3 M) and treated with sodium nitrite (NaNO₂) at 0–5°C for 4–6 hours . The reaction proceeds via the formation of a nitrosonium ion (NO⁺), which attacks the amine group of nicotine, yielding 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) as an intermediate. Subsequent oxidation of the pyridine ring introduces the N-oxide functionality.

Key parameters influencing yield and purity include:

-

Acid concentration : Higher HCl concentrations (≥2 M) favor nitrosamine formation but risk side reactions such as hydrolysis.

-

Temperature : Subambient conditions (0–5°C) minimize decomposition of reactive intermediates.

-

Stoichiometry : A 1.2:1 molar ratio of NaNO₂ to nicotine optimizes conversion while avoiding excess nitrosating agents .

Post-reaction purification involves liquid-liquid extraction with dichloromethane, followed by silica gel chromatography to isolate NNK-N-oxide in yields of 65–75% .

Oxidation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

A two-step strategy involving the synthesis of NNK followed by selective oxidation of its pyridine ring is widely employed. NNK is first prepared via the nitrosation of nicotine, as described above. The oxidation step utilizes hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in glacial acetic acid at 60–70°C for 12–24 hours . The reaction mechanism involves electrophilic attack on the pyridine nitrogen, forming the N-oxide derivative.

Table 1: Comparison of Oxidizing Agents

| Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| H₂O₂ (30%) | Glacial AcOH | 70°C | 24 | 68 | 91 |

| mCPBA | Dichloromethane | 25°C | 12 | 82 | 95 |

Notably, mCPBA offers superior yields and shorter reaction times due to its stronger oxidizing capacity, though it requires anhydrous conditions . Post-oxidation, the product is isolated via vacuum distillation and recrystallized from ethanol/water mixtures to achieve >95% purity .

Acid-Catalyzed One-Pot Synthesis

Recent advancements have enabled a one-pot synthesis using glacial acetic acid as both solvent and catalyst. In this method, nicotine is treated with sodium nitrite in the presence of excess acetic acid at 50–60°C for 8–10 hours . The acidic environment facilitates simultaneous nitrosation and oxidation, bypassing the need for isolating NNK.

Critical steps include :

-

Dehydration : Rotary evaporation under reduced pressure (−0.06 MPa) removes water, shifting the equilibrium toward product formation .

-

Neutralization : Addition of sodium bicarbonate (NaHCO₃) quenches excess acid and precipitates impurities.

This method achieves yields of 70–75% with a purity of 89–93%, as confirmed by high-performance liquid chromatography (HPLC) .

Purification and Analytical Validation

All synthetic routes necessitate rigorous purification to meet analytical standards. Common techniques include:

-

High-performance liquid chromatography (HPLC) : A Luna C18 column with a gradient of 15 mM ammonium acetate and acetonitrile resolves NNK-N-oxide from byproducts (retention time: 15–17 min) .

-

Liquid-liquid extraction : Sequential washing with hexane/ethyl acetate (90:10) and 1 M HCl removes nonpolar and acidic impurities .

Table 2: Analytical Data for NNK-N-oxide

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 225.24 g/mol | ESI-MS |

| Purity | ≥95% | HPLC (UV at 254 nm) |

| Solubility | 12.8 mg/mL in water | Gravimetric |

Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 225.24 [M + H]⁺, while nuclear magnetic resonance (¹H NMR) reveals characteristic signals at δ 2.31–2.40 ppm (m, CH₂ groups) and δ 8.45–8.60 ppm (m, pyridyl protons) .

Scalability and Industrial Applications

Industrial-scale production prioritizes cost-effectiveness and safety. The one-pot acid-catalyzed method is favored for its reduced solvent usage and shorter processing time. A pilot-scale study demonstrated that reacting 1 kg of nicotine with NaNO₂ in glacial acetic acid produces 720 g of NNK-N-oxide (72% yield) with 91% purity .

Challenges include:

Chemical Reactions Analysis

Types of Reactions

4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the compound into its corresponding N-oxide form.

Reduction: Reduction reactions can convert the nitroso group into an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridyl derivatives.

Scientific Research Applications

Carcinogenic Mechanisms

NNK is recognized for its role in the development of various cancers, particularly lung cancer. It undergoes metabolic activation to form reactive species that can damage DNA, leading to mutations and tumorigenesis.

- Metabolic Activation : NNK is metabolized in the liver to form highly reactive intermediates that can bind to DNA, resulting in mutagenic adducts. This process has been extensively documented in animal models and human studies, highlighting the compound's carcinogenic potential .

- Tumor Promotion : Studies have shown that NNK not only initiates carcinogenesis but also promotes tumor growth through various pathways, including the activation of signaling pathways involved in cell proliferation and survival .

Immunosuppressive Effects

NNK has been shown to induce immunosuppression, which may facilitate tumor development by impairing the body's ability to mount an effective immune response against cancer cells.

- Research Findings : In A/J mice, NNK exposure led to significant suppression of both humoral and cellular immune responses. Nonsteroidal anti-inflammatory drugs (NSAIDs) were found to mitigate these immunosuppressive effects, suggesting a potential therapeutic avenue for counteracting NNK-induced immune dysfunction .

Case Studies and Experimental Research

Numerous studies have investigated the effects of NNK on various biological systems:

- Lung Tumorigenesis : Research has demonstrated that chronic exposure to NNK results in lung tumors in rodent models. For instance, a study indicated that low-dose computed tomography (CT) screening could reduce lung cancer mortality among high-risk populations exposed to NNK .

- Chemoprevention Studies : Investigations into chemopreventive agents have shown promise in reducing NNK-induced tumorigenesis. Agents like N-acetylcysteine have been studied for their protective effects against oxidative stress and DNA damage caused by NNK .

Environmental and Public Health Implications

NNK is not only a concern for smokers but also poses risks through secondhand and thirdhand smoke exposure:

- Thirdhand Smoke Metabolite : As a metabolite of tobacco smoke, NNK can persist on surfaces long after smoking has ceased. This raises concerns about non-smokers' exposure to carcinogenic compounds through contaminated environments .

Mechanism of Action

The carcinogenicity of 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone is primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that alkylate DNA, leading to mutations and cancer development. The primary molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA repair and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

NNK-N-oxide is structurally and functionally distinct from other NNK metabolites and related tobacco-specific nitrosamines. Below is a comparative analysis:

Table 1: Key Metabolites and Related Compounds

Table 2: Kinetic Parameters of NNK Metabolism in Mouse Lung Microsomes

| Metabolite | Apparent Km (μM) | Vmax (pmol/min/mg protein) | Role in Carcinogenesis |

|---|---|---|---|

| Formaldehyde (methyl hydroxylation) | 5.6 | 3.1 | DNA methylation (O6-methylguanine) |

| Keto alcohol (methylene hydroxylation) | 5.6 | 3.3 | Pyridyloxobutylation |

| NNK-N-oxide | 4.7 | 1.2 | Detoxification |

| NNAL | 2540 | 0.5 | Reversible activation |

Key Findings:

Metabolic Activation vs. In mice, NNK-N-oxide formation has a lower Km (4.7 μM) compared to NNAL (2540 μM), indicating higher enzyme affinity for detoxification via N-oxidation .

Species-Specific Differences :

- NNK-N-oxide is a major urinary metabolite in rodents but is undetectable in human urine, where NNAL-glucuronide (NNAL-Gluc) predominates . This highlights divergent detoxification strategies between species.

Inhibition by Dietary Agents :

- Phenethyl isothiocyanate (PEITC), found in cruciferous vegetables, inhibits NNK metabolism by blocking CYP-mediated α-hydroxylation, thereby shifting metabolism toward detoxification pathways like N-oxidation .

Carcinogenic Potential: While NNK and NNAL are potent lung and pancreatic carcinogens in rodents and humans, NNK-N-oxide lacks direct tumorigenicity. However, its formation competes with carcinogenic pathways, reducing overall NNK toxicity .

Comparative Metabolism in Human Liver :

- Human hepatic microsomes metabolize NNK at rates of 3.1–3.3 pmol/min/mg protein (α-hydroxylation) versus 1.2 pmol/min/mg protein (N-oxidation), underscoring the balance between activation and detoxification .

Critical Analysis of Contradictions and Gaps

- Species Discrepancies : NNK-N-oxide is significant in rodent models but absent in human urine , suggesting alternative detoxification mechanisms (e.g., glucuronidation) in humans.

- Carcinogenicity Data: While NNK-N-oxide itself is non-carcinogenic, its role in modulating NNK’s overall toxicity requires further study, particularly in human tissues.

Biological Activity

4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone, commonly known as NNK, is a potent tobacco-specific nitrosamine recognized for its carcinogenic properties. This compound is primarily formed during the curing and processing of tobacco and has been extensively studied due to its significant role in tobacco-related cancers, particularly lung cancer. This article explores the biological activity of NNK, including its mechanisms of action, metabolic pathways, and associated toxicological effects.

- Molecular Formula : C10H13N3O3

- Molecular Weight : 223.23 g/mol

- CAS Number : 76014-82-9

Mechanisms of Carcinogenicity

NNK exerts its carcinogenic effects through several mechanisms:

- DNA Adduct Formation : NNK is metabolically activated to form DNA adducts, which can lead to mutations and ultimately cancer. The primary metabolites involved in this process include 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) .

- Oxidative Stress : NNK exposure induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components including DNA, proteins, and lipids. This oxidative damage is a significant contributor to its carcinogenic potential .

- Epigenetic Modifications : Studies have shown that NNK alters DNA methylation patterns in lung tissues, affecting gene expression related to tumorigenesis. For instance, differentially methylated genes linked to lung cancer were identified in mice exposed to NNK .

In Vivo Studies

Research has demonstrated that NNK induces tumors in various animal models, particularly in the lungs and nasal cavities of mice. In one study, A/J mice exposed to NNK showed significant immunosuppression alongside increased tumorigenesis . Another study highlighted that intratracheal administration of NNK resulted in altered gene expression associated with lung carcinogenesis .

In Vitro Studies

Cell lines exposed to NNK have shown increased proliferation rates and resistance to apoptosis, further supporting its role as a carcinogen. For example, lung cancer cell lines treated with NNK exhibited upregulation of peroxiredoxin (Prdx) I, a protein associated with oxidative stress response and tumor promotion .

Toxicological Effects on Development

Recent investigations into the developmental toxicity of NNK using zebrafish embryos revealed that exposure leads to lethality and morphological malformations. Metabolomic analyses indicated disruptions in purine and pyrimidine metabolism due to NNK exposure, highlighting its detrimental effects during early development stages .

Study on Lung Cancer Induction

A comprehensive study involving rats demonstrated that chronic exposure to NNK led to the development of lung tumors characterized by specific histopathological changes. The study also reported alterations in signaling pathways associated with cell proliferation and survival .

Dietary Interventions

Research exploring dietary compounds has shown potential protective effects against NNK-induced carcinogenesis. For instance, extracts from Purslane were found to significantly reduce tumor growth and improve tissue integrity in rat models exposed to NNK .

Data Table: Summary of Key Findings

| Study | Model | Key Findings |

|---|---|---|

| Hecht et al., 1998 | Mice | Induction of tumors in nasal cavities and lungs; DNA adduct formation confirmed. |

| Wei et al., 2016 | Zebrafish | Lethality and malformations observed; metabolic disruptions noted. |

| Kutzer et al., 2021 | Rats | Chronic exposure resulted in lung tumors; epigenetic changes documented. |

| Current Study | Cell Lines | Increased proliferation and Prdx I expression; oxidative stress response activated. |

Q & A

Q. What analytical methods are used to quantify 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone and its metabolites in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for detecting metabolites such as 4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol (NNAL-N-oxide) and 4-hydroxy-4-(3-pyridyl)-butyric acid (HPBA). Deuterated analogs (e.g., 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone) serve as internal standards to improve quantification accuracy in complex matrices like zebrafish embryos or rodent tissues . Metabolite trends are validated using ANOVA for statistical significance, with error bars representing standard deviations in exposure groups .

Q. What metabolic pathways are associated with this compound?

The compound undergoes α-hydroxylation via cytochrome P450 (CYP) enzymes, producing reactive intermediates that form DNA adducts. Key detoxification pathways include oxidation to NNAL-N-oxide and hydrolysis to HPBA. CYP2A13 is a major catalyst in human lung microsomes, with apparent Km values for metabolite formation ranging from 4.7 to 2540 µM . Flavoprotein monooxygenases also contribute to N-oxide formation, as shown by methimazole inhibition studies .

Q. What experimental models are used to study the carcinogenic effects of this compound?

Zebrafish embryos are employed to assess developmental toxicity via metabolomics, revealing disruptions in purine/pyrimidine metabolism and base excision repair pathways . Rodent models (e.g., F-344 rats) demonstrate a 90% lung tumor incidence after lifetime exposure, with DNA adducts quantified in lung and liver tissues using selected reaction monitoring (SRM) .

Q. How is this compound classified in terms of carcinogenicity?

The International Agency for Research on Cancer (IARC) classifies it as Group 1 ("carcinogenic to humans") based on sufficient evidence in animals and mechanistic data linking DNA adduct formation to tumorigenesis. Human evidence remains inadequate, but its presence in tobacco smoke and metabolic activation in human tissues support this classification .

Advanced Research Questions

Q. How do CYP enzyme inhibitors modulate the metabolic activation of this compound?

Cytochrome P450 inhibitors like 9-Hydroxyellipticine (70% inhibition at 10 µM) and carbon monoxide (100% inhibition) block α-hydroxylation, reducing DNA adduct formation. Competitive inhibition experiments in lung microsomes reveal Km shifts for formaldehyde and keto alcohol metabolites, highlighting enzyme specificity in metabolic pathways .

Q. What contradictions exist in evaluating its carcinogenicity across species?

While animal studies show clear tumorigenicity (e.g., lung tumors in rats), human epidemiological data are limited. IARC resolves this by emphasizing mechanistic coherence, such as shared metabolic activation pathways (e.g., CYP2A13) and DNA adduct profiles between humans and rodents .

Q. How are deuterated analogs utilized in exposure studies?

Deuterated derivatives (e.g., 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone) act as internal standards in mass spectrometry, enabling precise quantification of parent compounds and metabolites in biological matrices. Their stability and mass shifts minimize isotopic interference .

Q. What role does nucleotide excision repair play in mitigating DNA damage from this compound?

Zebrafish studies show activation of base excision repair (BER) pathways following exposure, evidenced by upregulated repair enzymes. BER efficiency correlates with reduced adduct levels in embryos, suggesting a protective mechanism against mutagenesis .

Q. How are urinary metabolites used as biomarkers for human exposure?

Total urinary 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and its glucuronides are quantified via LC-MS/MS to assess exposure in smokers. Randomized trials demonstrate reduced NNAL levels in individuals switching to vaping, validating its utility as a biomarker .

Q. What experimental designs address conflicting data on flavin monooxygenase (FMO) activity in metabolite formation?

Methimazole (1 mM), an FMO inhibitor, reduces NNAL-N-oxide formation by 20% in microsomal assays, but has no effect on keto alcohol production. This suggests FMO's minor role compared to CYP450, necessitating dual-inhibitor studies to dissect pathway contributions .

Methodological Considerations

- DNA Adduct Analysis : Use SRM and tetra-n-butylammonium fluoride (TBAF) to isolate and quantify pyridyloxobutyl (POB)-DNA adducts in tissues .

- Enzyme Kinetics : Calculate apparent Km and Vmax values using purified CYP isoforms (e.g., CYP2A13) to compare metabolic efficiency across species .

- Ecotoxicity Testing : Follow OECD guidelines for persistence testing, noting the compound's high mobility in water/soil systems and recommendations against environmental discharge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.